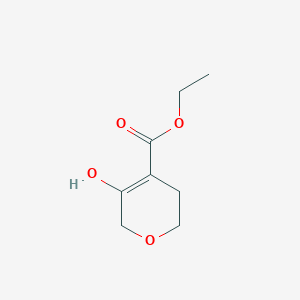

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQEANCCLGFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(COCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716088 | |

| Record name | Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324767-92-2 | |

| Record name | Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydropyran scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmaceutically active compounds. Its inherent structural features and synthetic versatility make it a valuable building block in medicinal chemistry and drug discovery. This in-depth technical guide focuses on the synthesis of a specific, highly functionalized dihydropyran derivative: ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 324767-92-2). This molecule, possessing both a hydroxyl group and an ester functionality, presents a synthetically interesting target with potential for further elaboration into more complex molecular architectures. This guide will provide a detailed exploration of a robust synthetic strategy, delving into the underlying reaction mechanisms, offering a step-by-step experimental protocol, and discussing the critical parameters that ensure a successful outcome.

Strategic Approach: The Hetero-Diels-Alder Reaction

The cornerstone of the proposed synthesis is the hetero-Diels-Alder (HDA) reaction, a powerful and atom-economical [4+2] cycloaddition for the construction of six-membered heterocycles.[1] This reaction involves a conjugated diene reacting with a dienophile containing a heteroatom, in this case, an oxygen atom from a carbonyl group. For the synthesis of this compound, a particularly effective strategy involves the reaction of an electron-rich diene with an electron-poor dienophile.

The chosen reactants for this synthesis are:

-

Diene: Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). This electron-rich diene is a highly reactive and versatile reagent in Diels-Alder reactions.[2]

-

Dienophile: Ethyl glyoxylate. The two carbonyl groups of ethyl glyoxylate render it an excellent electron-poor dienophile.

The initial product of this cycloaddition is a silyl enol ether, which upon acidic workup, yields a dihydropyranone intermediate. Subsequent stereoselective reduction of the ketone functionality affords the target molecule, this compound.

Reaction Mechanism

The hetero-Diels-Alder reaction between Danishefsky's diene and ethyl glyoxylate proceeds through a concerted [4+2] cycloaddition mechanism. The use of a Lewis acid catalyst can significantly accelerate the reaction and enhance its selectivity by lowering the LUMO energy of the dienophile.[3][4]

Diagram: Hetero-Diels-Alder Reaction Pathway

Caption: Reaction pathway for the synthesis of the target molecule.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| Danishefsky's Diene | C₈H₁₆O₂Si | 172.30 | Commercially Available | Should be stored under inert atmosphere and refrigerated. |

| Ethyl Glyoxylate | C₄H₆O₃ | 102.09 | Commercially Available | Can be prepared by ozonolysis of diethyl maleate.[5] |

| Zinc Chloride (anhydrous) | ZnCl₂ | 136.30 | Commercially Available | Should be handled in a glovebox or under inert atmosphere. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercially Available | Anhydrous, freshly distilled. |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Commercially Available | Corrosive, handle with care. |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | N/A | |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | Commercially Available | |

| Sodium Borohydride | NaBH₄ | 37.83 | Commercially Available | Handle with care, reacts with water. |

| Methanol (MeOH) | CH₃OH | 32.04 | Commercially Available | Anhydrous. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | Commercially Available | For chromatography. |

Step 1: Hetero-Diels-Alder Cycloaddition

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (0.1 eq).

-

Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add ethyl glyoxylate (1.0 eq) to the cooled suspension while stirring.

-

After stirring for 15 minutes, add Danishefsky's diene (1.2 eq) dropwise to the reaction mixture over a period of 30 minutes.

-

Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 2: Acidic Workup and Isolation of the Dihydropyranone Intermediate

-

Once the reaction is complete, quench the reaction by the slow addition of a few drops of trifluoroacetic acid (TFA).

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete hydrolysis of the silyl enol ether.

-

Neutralize the reaction mixture by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyranone intermediate.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Step 3: Reduction of the Dihydropyranone to the Target Molecule

-

Dissolve the purified dihydropyranone intermediate in anhydrous methanol and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reduction is typically complete within 1-2 hours.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow.

Characterization and Validation

The structure of the final product, this compound, should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the protons on the dihydropyran ring, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the ester and the carbons of the dihydropyran ring.

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the ester carbonyl group (C=O stretch), and C-O bonds.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product (C₈H₁₂O₄).

Spectral data for this compound can be found in chemical databases under its CAS number: 324767-92-2.[6][7]

Alternative Synthetic Strategies

While the hetero-Diels-Alder approach is highly effective, other methods for the synthesis of dihydropyran derivatives exist and may be considered depending on the availability of starting materials and desired substitution patterns. These include:

-

Prins Cyclization: This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound.[8]

-

Organocatalytic Domino Reactions: Multi-component reactions catalyzed by small organic molecules can provide efficient access to highly functionalized dihydropyrans.

-

Intramolecular Cyclization: The cyclization of appropriately functionalized acyclic precursors can also lead to the formation of the dihydropyran ring.

These alternative routes often offer different stereochemical outcomes and may be advantageous for the synthesis of specific isomers or analogs.

Conclusion

This technical guide has outlined a comprehensive and reliable strategy for the synthesis of this compound. The hetero-Diels-Alder reaction of Danishefsky's diene with ethyl glyoxylate, followed by a reduction step, provides an efficient and well-established route to this valuable building block. The detailed experimental protocol and discussion of the underlying mechanistic principles are intended to provide researchers and drug development professionals with the necessary tools to successfully synthesize this and related dihydropyran derivatives for their research endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis.

-

ResearchGate. (n.d.). HDA reaction of Danishefsky's diene 1 and ethyl glyoxylate 2. Screening... Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

-

SciSpace. (1996). Asymmetric hetero diels-alder reactions of danishefsky's diene and glyoxylate esters catalyzed by chiral bisoxazoline derive. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Model reaction – hetero‐Diels‐Alder reaction (hDA) between... Retrieved from [Link]

-

Wikipedia. (n.d.). Danishefsky's diene. Retrieved from [Link]

-

ResearchGate. (n.d.). Route to amino‐substituted pyran and oxepane derivatives A starting... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

RSC Publishing. (2020, May 21). Photochemical [2 + 2] cycloaddition reaction of carbonyl compounds with Danishefsky diene. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. Retrieved from [Link]

-

Active Biopharma. (n.d.). This compound. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

-

PubMed Central. (2025, December 3). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Retrieved from [Link]

-

ResearchGate. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]

-

PNAS. (n.d.). Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding. Retrieved from [Link]

-

ResearchGate. (2024, December 11). (PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved from [Link]

-

Andrew G. Myers Research Group. (n.d.). Chem 115. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Regio- and stereo-selective aza-Diels–Alder reaction of ethyl glyoxylate 4-methoxyphenylimine with 1,3-dienes in the presence of BF3·Et2O. Evidence for a non-concerted mechanism. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Retrieved from [Link]

-

YouTube. (2021, April 5). Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 3,4-Dihydro-2H-pyran synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. This compound | C8H12O4 | CID 54706569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes to ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The focus is on the critical starting materials and the detailed experimental methodologies required for its synthesis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals. Its inherent conformational features and the presence of multiple functionalization points make it an attractive template for the design of novel therapeutic agents. This compound, in particular, serves as a versatile intermediate, with its ester and hydroxyl functionalities providing handles for further chemical elaboration. The development of robust and efficient synthetic pathways to this molecule is therefore of paramount importance.

Primary Synthetic Strategy: The Hetero-Diels-Alder Approach

The most prominent and convergent strategy for the synthesis of this compound is the Hetero-Diels-Alder (HDA) reaction. This powerful [4+2] cycloaddition offers a direct route to the dihydropyran core with good control over regioselectivity. The key starting materials for this approach are an electron-rich diene and an electron-poor dienophile.

Starting Material Synthesis: The Dienophile - Ethyl Glyoxylate

Ethyl glyoxylate is a highly reactive dienophile due to the electron-withdrawing nature of the two carbonyl groups. Its preparation in a monomeric and pure form is crucial for the success of the HDA reaction. A common and effective method for its synthesis is the ozonolysis of diethyl maleate.

-

Ozonolysis: A solution of diethyl maleate (1 equivalent) in dichloromethane (CH₂Cl₂) is cooled to -78 °C. A stream of ozone (O₃) is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material. The excess ozone is then removed by purging the solution with oxygen or nitrogen.

-

Reductive Workup: The ozonide intermediate is quenched by the addition of a reducing agent. Dimethyl sulfide (DMS) is a commonly used reagent for this purpose. The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Purification: The solvent and excess DMS are removed by distillation. The crude ethyl glyoxylate is then purified by vacuum distillation to yield the final product as a colorless to slightly yellow liquid.

| Reactant/Reagent | Molar Ratio | Key Role |

| Diethyl Maleate | 1 | Starting alkene |

| Ozone (O₃) | In excess | Oxidizing agent |

| Dichloromethane (CH₂Cl₂) | Solvent | Inert reaction medium |

| Dimethyl Sulfide (DMS) | ~1.1 | Reducing agent for ozonide |

Diagram: Synthesis of Ethyl Glyoxylate

Caption: Ozonolysis of diethyl maleate to yield ethyl glyoxylate.

Starting Material Synthesis: The Diene - Danishefsky's Diene

Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) is a highly reactive and versatile electron-rich diene widely employed in Diels-Alder reactions.[1][2][3] Its synthesis from commercially available 4-methoxy-3-buten-2-one is a well-established procedure.

-

Enolate Formation: 4-methoxy-3-buten-2-one (1 equivalent) is treated with a strong, non-nucleophilic base to generate the corresponding enolate. A common choice is lithium diisopropylamide (LDA), prepared in situ from diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at low temperature (e.g., -78 °C).

-

Silylation: The enolate is then trapped with chlorotrimethylsilane (TMSCl) to form the silyl enol ether, Danishefsky's diene.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford Danishefsky's diene as a colorless oil.

| Reactant/Reagent | Molar Ratio | Key Role |

| 4-Methoxy-3-buten-2-one | 1 | Ketone precursor |

| Lithium Diisopropylamide (LDA) | ~1.1 | Strong, non-nucleophilic base |

| Chlorotrimethylsilane (TMSCl) | ~1.2 | Silylating agent |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, aprotic solvent |

Diagram: Synthesis of Danishefsky's Diene

Caption: Synthesis of Danishefsky's diene from 4-methoxy-3-buten-2-one.

The Hetero-Diels-Alder Reaction

With both the diene and dienophile in hand, the [4+2] cycloaddition can be performed. The reaction is typically catalyzed by a Lewis acid to enhance the reactivity of the dienophile and control the stereoselectivity of the reaction.[4][5]

-

Reaction Setup: A solution of ethyl glyoxylate (1 equivalent) in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Lewis Acid Addition: A Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a chiral bis(oxazoline)-copper(II) complex for asymmetric synthesis, is added (typically 10-20 mol%).[5]

-

Diene Addition: Danishefsky's diene (1.2-1.5 equivalents) is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the low temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Hydrolysis: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The crude cycloadduct, a silyl enol ether, is then hydrolyzed by treatment with a mild acid, such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl), to afford the target β-hydroxy-α,β-unsaturated ester.

-

Purification: The product is extracted with an organic solvent, dried, and purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio/Loading | Key Role |

| Ethyl Glyoxylate | 1 | Dienophile |

| Danishefsky's Diene | 1.2-1.5 | Diene |

| Lewis Acid (e.g., ZnCl₂) | 0.1-0.2 | Catalyst |

| Dichloromethane (CH₂Cl₂) | Solvent | Inert reaction medium |

| Trifluoroacetic Acid (TFA) | In excess | For hydrolysis of silyl enol ether |

Diagram: Hetero-Diels-Alder Reaction Workflow

Caption: Conceptual steps to a cyclohexenone via Knoevenagel condensation.

Conclusion

The synthesis of this compound is most efficiently achieved through a Hetero-Diels-Alder reaction between Danishefsky's diene and ethyl glyoxylate. This guide has provided detailed, field-proven protocols for the preparation of these key starting materials and the subsequent cycloaddition. Understanding the causality behind the choice of reagents and reaction conditions is paramount for successful and reproducible synthesis. The alternative Knoevenagel condensation route, while leading to a different but related structure, highlights the versatility of fundamental organic reactions in the construction of complex cyclic systems. Researchers and drug development professionals can leverage these methodologies to access this valuable dihydropyran intermediate for further elaboration in their discovery programs.

References

-

Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates. UCLA – Chemistry and Biochemistry. Available at: [Link]

-

Danishefsky Diene Presentation. Scribd. Available at: [Link]

-

Preparation and Diels-Alder reaction of a highly nucleophilic diene. Organic Syntheses Procedure. Available at: [Link]

-

Ethyl glyoxalate. LookChem. Available at: [Link]

-

Model reaction – hetero‐Diels‐Alder reaction (hDA) between... ResearchGate. Available at: [Link]

-

Asymmetric Hetero Diels-Alder Reactions of Danishefsky's Diene and Glyoxylate Esters Catalyzed by Chiral Bisoxazoline Derived Catalysts. PMC - NIH. Available at: [Link]

-

Synthesis of Danishefsky-Type diene. ResearchGate. Available at: [Link]

-

The Knoevenagel Condensation. ResearchGate. Available at: [Link]

-

Knoevenagel condensation. Wikipedia. Available at: [Link]

-

Danishefsky-Kitahara Diene. Chem-Station Int. Ed. Available at: [Link]

-

Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. JNAS. Available at: [Link]

-

The Knoevenagel Condensation. Organic Reactions. Available at: [Link]

-

Novel Sulfonamide Catalyzed Asymmetric Hetero-Diels–Alder Reaction of Ethyl Glyoxylate with Danishefsky's Diene. HETEROCYCLES, Vol. 83, No. 11, 2011. Available at: [Link]

-

The third and fourth steps in the synthesis of Hagemann's ester from ethyl acetoacetate and formaldehyde are an intramolecular aldol cyclization to yield a substituted cyclohexenone, and a decarboxylation reaction. Write both reactions, and show the produ. Chegg. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Danishefsky-Kitahara Diene | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. ASYMMETRIC HETERO DIELS-ALDER REACTIONS OF DANISHEFSKY’S DIENE AND GLYOXYLATE ESTERS CATALYZED BY CHIRAL BISOXAZOLINE DERIVED CATALYSTS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reaction Mechanism of Ethyl 5-Hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of the reaction mechanism for the synthesis of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document moves beyond a simple recitation of procedural steps to offer a deep dive into the causality of the reaction, grounded in established chemical principles and supported by scientific literature.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,6-dihydro-2H-pyran ring system is a privileged scaffold found in a multitude of biologically active natural products and pharmaceutical agents. Its inherent conformational flexibility and the presence of multiple functionalization points make it an attractive starting point for the synthesis of diverse molecular architectures. Specifically, the title compound, this compound, incorporates a reactive hydroxyl group and an ester moiety, rendering it a versatile intermediate for further chemical transformations. Understanding the nuances of its formation is paramount for chemists aiming to leverage its synthetic potential.

Proposed Reaction Pathway: An Organocatalytic Domino Michael-Hemiacetalization

The most plausible and efficient synthetic route to this compound involves a base-catalyzed domino reaction between ethyl acetoacetate and formaldehyde . This transformation is a classic example of a tandem Michael-hemiacetalization reaction, a powerful strategy in organic synthesis for the rapid construction of complex cyclic systems from simple acyclic precursors.

The reaction is typically initiated by a weak base, which serves to deprotonate the active methylene group of ethyl acetoacetate, generating a stabilized enolate. This enolate then participates in a cascade of bond-forming events, culminating in the formation of the dihydropyran ring.

Step-by-Step Mechanistic Elucidation

The reaction mechanism can be dissected into the following key steps:

-

Enolate Formation: A basic catalyst, such as piperidine or a tertiary amine, abstracts a proton from the α-carbon of ethyl acetoacetate. This deprotonation is facilitated by the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting enolate anion through resonance.

-

Michael Addition (Aldol-type Reaction): The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde. This carbon-carbon bond-forming step is analogous to an aldol addition and results in the formation of a β-hydroxy-β'-keto ester intermediate.

-

Intramolecular Hemiacetalization: The newly formed hydroxyl group then acts as an intramolecular nucleophile, attacking the ketone carbonyl carbon. This cyclization step forms a six-membered ring and generates a hemiacetal functionality. The equilibrium of this step is generally favorable due to the formation of a thermodynamically stable six-membered ring.

-

Proton Transfer: A final proton transfer step, mediated by the solvent or the conjugate acid of the catalyst, neutralizes the intermediate to yield the final product, this compound.

The overall transformation is a highly atom-economical process, as all the atoms of the starting materials are incorporated into the final product.

An In-depth Technical Guide to the Characterization of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate is a heterocyclic compound belonging to the dihydropyran carboxylate family. Its structure, featuring a reactive enol system, a chiral center, and an ester functional group, makes it a valuable and versatile building block in organic synthesis. Dihydropyran derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and natural products, including those with applications in pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering insights into its chemical properties and potential applications.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 324767-92-2 | [1][2][3] |

| Molecular Formula | C8H12O4 | [1][4] |

| Molecular Weight | 172.18 g/mol | [1] |

| Exact Mass | 172.074 g/mol | [1] |

Synthesis and Purification

A likely synthetic pathway involves a hetero-Diels-Alder reaction. This approach offers high atom economy and the potential for stereocontrol.

Proposed Synthetic Protocol: Hetero-Diels-Alder Reaction

This protocol is a proposed method and may require optimization.

Step 1: Preparation of the Dienophile

-

Ethyl glyoxylate is used as the dienophile. It can be generated in situ or used as a solution.

Step 2: Preparation of the Diene

-

A suitable 1,3-diene with the required oxygenation pattern is necessary. Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a common and effective choice for such reactions.

Step 3: The Cycloaddition Reaction

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienophile, ethyl glyoxylate (1.0 equivalent), in a dry, aprotic solvent such as dichloromethane or toluene.

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a Lewis acid catalyst (e.g., BF3·OEt2 or ZnCl2, 0.1-1.0 equivalent) to the stirred solution.

-

Add Danishefsky's diene (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

Step 4: Work-up and Purification

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a silyl enol ether, is then hydrolyzed by treatment with a mild acid (e.g., acetic acid or a short silica gel column) to yield the target compound, this compound.

-

Further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Caption: Proposed synthesis workflow for the target compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not available in the cited literature, a detailed and reliable characterization can be predicted based on the analysis of closely related dihydropyran and pyran carboxylate structures. The following sections provide the expected spectroscopic data and their interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of the title compound in CDCl₃ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison to Analogs |

| ~1.30 | triplet | 3H | -CH₂CH ₃ | The ethyl ester methyl group is expected to be a triplet due to coupling with the adjacent methylene group. This is a characteristic signal for ethyl esters, typically appearing around δ 1.1-1.4 ppm.[5] |

| ~2.50 | multiplet | 2H | -CH ₂-CH₂-O- | These protons are on a saturated carbon adjacent to another saturated carbon and are expected to be in the aliphatic region. |

| ~4.20 | quartet | 2H | -OCH ₂CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and are split into a quartet by the methyl group. This is a typical chemical shift for this group in similar structures.[5] |

| ~4.40 | multiplet | 2H | -CH₂-O- | These protons are on a saturated carbon adjacent to the ring oxygen, leading to a downfield shift. |

| ~8.00 | singlet | 1H | =CH - | This vinylic proton is part of an enol system and is expected to be significantly deshielded. |

| ~12.0 | broad singlet | 1H | -OH | The enolic hydroxyl proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum would show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison to Analogs |

| ~14 | -OCH₂C H₃ | The methyl carbon of the ethyl ester is expected in the upfield aliphatic region.[5] |

| ~25 | C H₂-CH₂-O- | This saturated carbon in the dihydropyran ring is expected in the aliphatic region. |

| ~61 | -OC H₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the oxygen atom.[5] |

| ~68 | -C H₂-O- | The saturated carbon adjacent to the ring oxygen is expected in this region. |

| ~100 | =C (OH)- | The carbon of the enol double bond bearing the hydroxyl group is expected around this chemical shift. |

| ~165 | -C =O | The ester carbonyl carbon is expected in the downfield region, typical for this functional group.[5] |

| ~170 | =C (COOEt)- | The carbon of the enol double bond bearing the carboxylate group is expected to be significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Rationale and Comparison to Analogs |

| 3400-3200 (broad) | O-H stretch (hydroxyl) | The broadness of this peak is indicative of hydrogen bonding from the enolic hydroxyl group. |

| 2980-2850 | C-H stretch (aliphatic) | These signals correspond to the C-H bonds of the ethyl group and the saturated part of the dihydropyran ring. |

| ~1720 | C=O stretch (ester) | A strong absorption band characteristic of the carbonyl group in an ester. Data for similar compounds show this peak in the 1700-1740 cm⁻¹ range.[6] |

| ~1650 | C=C stretch (alkene) | This peak corresponds to the carbon-carbon double bond in the dihydropyran ring. |

| 1250-1050 | C-O stretch | Strong signals corresponding to the C-O bonds of the ester and the ether linkage in the dihydropyran ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z Value | Interpretation |

| 172 | [M]⁺, Molecular ion |

| 127 | [M - OEt]⁺ |

| 99 | [M - COOEt]⁺ |

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its functional groups: the enol, the ester, and the dihydropyran ring.

-

Enol Reactivity : The enol system can undergo reactions at both the oxygen and the alpha-carbon. The hydroxyl group can be deprotonated by a base, and the resulting enolate can act as a nucleophile in alkylation and acylation reactions.

-

Ester Group Reactivity : The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

Dihydropyran Ring Reactivity : The double bond in the dihydropyran ring can undergo addition reactions, such as hydrogenation or halogenation. The ether linkage provides some stability to the ring, but ring-opening reactions can occur under strong acidic conditions.

Caption: Potential reactivity pathways of the title compound.

Applications in Drug Development

Dihydropyran derivatives are important scaffolds in medicinal chemistry due to their presence in numerous natural products with biological activity. This compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The functional groups allow for a variety of chemical transformations, making it a valuable starting material for the construction of compound libraries for drug discovery screening. Its structural motifs can be found in molecules targeting a range of diseases, and its utility lies in its ability to be elaborated into more complex structures with tailored pharmacological profiles.

References

-

MOLBASE. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 566089, Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. Retrieved January 19, 2026, from [Link].

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54706569, this compound. Retrieved January 19, 2026, from [Link].

-

Aitken, R. A., et al. (2024). Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. Retrieved January 19, 2026, from [Link]

-

Elgemeie, G. H., et al. (2020). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved January 19, 2026, from [Link]

-

Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE and 2H-PYRAN-2-ONE. Retrieved January 19, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. Retrieved January 19, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. Retrieved January 19, 2026, from [Link]

-

NIST. (n.d.). Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82467, Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. Retrieved January 19, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved January 19, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 324767-92-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 324767-92-2 [chemicalbook.com]

- 4. This compound | C8H12O4 | CID 54706569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectral data for ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (CAS Number: 324767-92-2). As of the date of this publication, publicly accessible, experimentally derived spectral data (NMR, IR, MS) for this specific compound is limited. Consequently, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust, predictive interpretation of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the characterization of this and similar dihydropyran derivatives. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule, providing predicted spectral values and a rationale for these predictions. Furthermore, this guide outlines standardized experimental protocols for acquiring such data, ensuring a self-validating system for future empirical studies.

Introduction

This compound is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery due to the prevalence of the dihydropyran motif in various natural products and biologically active molecules. The structural elucidation of such compounds is paramount for confirming their identity, purity, and for understanding their chemical reactivity. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for the title compound.

The structure of this compound, featuring a hydroxyl group, an α,β-unsaturated ester, and a dihydropyran ring, suggests a rich and informative spectral profile. The molecule exists in tautomeric equilibrium with its keto form, ethyl 5-oxo-tetrahydropyran-4-carboxylate. However, the enol form is expected to be significantly stabilized by intramolecular hydrogen bonding and conjugation. This guide will focus on the spectral features of the enol tautomer.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate spectral interpretation.

Caption: Standardized workflow for FTIR data acquisition.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale and Comparative Insights |

| 3200-2500 (broad) | O-H stretch (intramolecularly H-bonded) | A very broad and strong absorption is expected for the enolic hydroxyl group due to strong intramolecular hydrogen bonding to the ester carbonyl. This is a hallmark of such systems. [1] |

| ~2980-2850 | C-H stretch (aliphatic) | These absorptions correspond to the stretching vibrations of the sp³ C-H bonds in the dihydropyran ring and the ethyl group. |

| ~1650 | C=O stretch (conjugated ester) | The ester carbonyl stretching frequency is lowered from the typical ~1740 cm⁻¹ due to conjugation with the C=C double bond and intramolecular hydrogen bonding. [1] |

| ~1610 | C=C stretch (conjugated) | The stretching vibration of the carbon-carbon double bond in the enol system is expected in this region. Its intensity is often enhanced by conjugation. |

| ~1250 | C-O stretch (ester) | A strong absorption corresponding to the C-O stretching of the ester group is anticipated here. |

| ~1100 | C-O stretch (ether) | The C-O-C stretching vibration of the dihydropyran ring is expected to appear as a strong band in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

Caption: Standardized workflow for mass spectrometry data acquisition.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₁₂O₄, with a monoisotopic mass of 172.0736 g/mol .

-

Molecular Ion (M⁺˙): In an electron ionization (EI) experiment, a molecular ion peak at m/z 172 would be expected, although it may be weak due to the lability of the molecule.

-

[M+H]⁺ and [M+Na]⁺: In electrospray ionization (ESI) in positive mode, prominent peaks at m/z 173.0810 ([M+H]⁺) and m/z 195.0630 ([M+Na]⁺) are anticipated.

Predicted Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several pathways, including:

-

Loss of an ethoxy radical (•OCH₂CH₃): This would result in a fragment at m/z 127.

-

Loss of ethanol (CH₃CH₂OH): A rearrangement reaction could lead to the loss of ethanol, giving a fragment at m/z 126.

-

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring could undergo a characteristic RDA fragmentation, although the substitution pattern may influence the favorability of this pathway.

-

Loss of CO₂ from the ester group: This would lead to a fragment at m/z 128.

-

Loss of an ethyl group (•CH₂CH₃): Resulting in a fragment at m/z 143.

Caption: Predicted major fragmentation pathways for this compound in MS.

Conclusion

While experimental spectra for this compound are not readily found in the surveyed literature, a comprehensive and scientifically grounded prediction of its NMR, IR, and MS data has been presented. This guide serves as a valuable resource for the identification and characterization of this molecule and provides a framework for the analysis of related dihydropyran structures. The predicted data, rooted in fundamental spectroscopic principles and supported by data from analogous compounds, offers a clear roadmap for researchers. The outlined experimental protocols ensure that future acquisition of spectral data for this compound can be performed in a standardized and reproducible manner, allowing for a direct comparison with the predictions made herein.

References

-

General NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

NMR of Dihydropyran Derivatives

- Title: Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Deriv

- Source: International Journal of Research Culture Society, 2017.

-

URL: [Link]

-

IR Spectroscopy of Esters and Enols

- Title: IR Spectroscopy and Keto-Enol Tautomerism

- Source: Adi Chemistry

-

URL: [Link]

-

Mass Spectrometry Principles

- Title: Mass Spectrometry: A Textbook

- Source: Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.

-

URL: [Link]

-

Mass Spectrometry of Dihydropyran Derivatives

- Title: Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011.

- Source: ResearchG

-

URL: [Link]

Sources

physical and chemical properties of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a substituted dihydropyran, represents a class of heterocyclic compounds that have garnered significant interest in the scientific community. The dihydropyran motif is a key structural feature in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities[1]. This guide provides a comprehensive technical overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in the realm of drug discovery and development. While specific experimental data for this exact molecule is limited in publicly available literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to provide a robust and insightful resource.

Physicochemical Properties: A Data-Driven Overview

The fundamental physical and chemical properties of a compound are critical for its application in research and development. Due to the limited availability of direct experimental data for this compound, the following table includes both identified information and estimated values based on its structure and data from similar compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [3] |

| CAS Number | 324767-92-2 | [2][4] |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid. | Inferred from similar compounds. |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | Based on general properties of similar esters. |

| Density | Not experimentally determined in available literature. | - |

Structural Elucidation and Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the dihydropyran ring would appear in the region of 2.0-5.0 ppm. The hydroxyl proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 165-175 ppm. The carbons of the dihydropyran ring would resonate in the range of 20-100 ppm, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The ethyl group carbons would be observed at around 60 ppm and 14 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption band around 1700-1730 cm⁻¹ would indicate the C=O stretching of the ester group. C-O stretching vibrations for the ether and ester functionalities would be expected in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, water, and other small fragments from the dihydropyran ring.

Synthesis and Purification: A Proposed Methodological Approach

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic strategy can be proposed based on the well-established hetero-Diels-Alder reaction[8][9][10][11][12]. This powerful cycloaddition reaction provides a direct route to dihydropyran rings.

Proposed Synthesis: Hetero-Diels-Alder Reaction

The synthesis would involve the [4+2] cycloaddition of an electron-rich diene with an electron-deficient dienophile. In this case, a suitable 1-alkoxy-1,3-diene could react with an α,β-unsaturated ester.

Reaction Scheme:

A proposed hetero-Diels-Alder reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of ethyl glyoxylate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 equivalent) at 0 °C under an inert atmosphere.

-

Addition of Diene: Slowly add 1-ethoxy-1,3-butadiene (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired this compound.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid catalyst is crucial to activate the dienophile (ethyl glyoxylate), thereby lowering the activation energy of the reaction and promoting the cycloaddition.

-

Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is necessary to prevent the degradation of the reactants and catalyst by atmospheric oxygen and moisture.

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials, byproducts, and the catalyst.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the hydroxyl group, the ester, the ether linkage, and the double bond within the dihydropyran ring.

Keto-Enol Tautomerism

A significant aspect of the chemistry of this molecule is its potential to exhibit keto-enol tautomerism[13][14][15][16]. The enol form (the "hydroxy" tautomer) is in equilibrium with its keto tautomer, ethyl 5-oxo-tetrahydropyran-4-carboxylate. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

Hypothetical inhibition of a kinase signaling pathway by a pyran derivative.

This diagram illustrates a generic kinase signaling cascade where a pyran derivative could potentially act as an inhibitor of a key kinase, thereby disrupting the downstream signaling that leads to cell proliferation.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While a comprehensive experimental characterization is still needed, the foundational knowledge of its structure, coupled with the well-documented chemistry of dihydropyrans, provides a strong basis for its exploration in synthetic and medicinal chemistry. Future research should focus on developing a robust and scalable synthesis, thoroughly characterizing its physicochemical properties, and exploring its biological activity profile. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the study and application of this versatile heterocyclic compound.

References

-

One-Pot Synthesis of Dihydropyrans via CO2 Reduction and Domino Knoevenagel/oxa-Diels–Alder Reactions. Organic Letters. [Link]

-

Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society. [Link]

-

Stereoselective Synthesis of Dihydropyran-4-ones via a Formal Hetero Diels−Alder Reaction and Ceric Ammonium Nitrate Dehydrogenation. The Journal of Organic Chemistry. [Link]

-

Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Organic Chemistry Portal. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC. [Link]

-

(PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

-

Ethyl 4H-Pyran-4-one-2-carboxylate. MDPI. [Link]

-

Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

-

ethyl 5-hydroxy-4-oxo-6-phenyl-4H-pyran-2-carboxylate. ChemSynthesis. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

This compound. Active Biopharma. [Link]

-

(PDF) Ethyl 4H-Pyran-4-one-2-carboxylate. ResearchGate. [Link]

-

(PDF) Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. [Link]

-

Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. [Link]

-

Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry. [Link]

-

Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. PubChem. [Link]

-

Ethyl 5-methyl-3,4-dihydro-2H-pyran-4-carboxylate. PubChem. [Link]

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC. [Link]

-

hydroxydihydromaltol 4H-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. The Good Scents Company. [Link]

-

Chemical Properties of 2H-Pyran, 3,4-dihydro- (CAS 110-87-2). Cheméo. [Link]

-

ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate. ChemSynthesis. [Link]

-

(PDF) 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate. [Link]

-

3,4-Dihydro-2H-pyran synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H12O4 | CID 54706569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cas 324767-92-2|| where to buy this compound [english.chemenu.com]

- 4. This compound | 324767-92-2 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Abstract: This technical guide provides a comprehensive framework for the characterization of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and chemical synthesis. In the absence of extensive public data, this document serves as a predictive analysis and a practical guide for researchers. It outlines detailed methodologies for determining the aqueous and organic solubility profiles, as well as a systematic approach to evaluating the chemical stability of the molecule under various stress conditions as mandated by ICH guidelines. The protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry and pharmaceutical analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of this molecule's physicochemical properties.

Introduction and Molecular Overview

This compound (EHPC) is a substituted dihydropyran derivative. The dihydropyran scaffold is a prevalent feature in numerous natural products and pharmacologically active molecules.[1][2] The unique arrangement of functional groups in EHPC—an ethyl ester, a vinylogous acid (enol) system, and a dihydropyran ring—suggests a complex physicochemical profile that warrants thorough investigation for any potential application in drug development or fine chemical synthesis.

The molecule's structure (Figure 1) points to several key characteristics that will govern its solubility and stability:

-

The Ethyl Ester Group: Contributes to lipophilicity and is a primary site for potential hydrolytic degradation.

-

The Enol Hydroxyl Group: This vinylogous acid moiety is expected to be weakly acidic, making the molecule's solubility pH-dependent. This group is also a potential site for oxidation.

-

The Dihydropyran Ring: Contains an enol ether linkage, which can be susceptible to acid-catalyzed hydrolysis and oxidation.[3][4]

-

Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl) and acceptors (ether and carbonyl oxygens) suggests the potential for moderate aqueous solubility despite the overall carbon framework.

This guide will detail the necessary experimental workflows to quantitatively determine these properties and predict the molecule's behavior in various environments.

Solubility Profile Determination

A comprehensive understanding of a compound's solubility is fundamental to its development, influencing everything from reaction conditions to bioavailability.[5][6] We will outline the protocols for determining both thermodynamic and kinetic solubility in various relevant media.

Predicted Solubility Characteristics

Based on its structure, the solubility of EHPC is predicted to vary significantly with the solvent system. A qualitative prediction is summarized in Table 1. The polar hydroxyl group is expected to facilitate solubility in polar protic solvents, while the ethyl ester and ring structure will favor solubility in organic solvents.

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Sparingly Soluble | The polar hydroxyl and carbonyl groups are countered by the nonpolar ethyl group and hydrocarbon backbone. Hydrogen bonding with water is possible.[7] |

| Aqueous Buffers (pH < 4) | Low | The enol hydroxyl group will be fully protonated, reducing polarity and solubility. |

| Aqueous Buffers (pH > 8) | High | Deprotonation of the weakly acidic enol hydroxyl group will form a more polar and soluble carboxylate-like anion.[5] |

| Methanol / Ethanol | Soluble | "Like dissolves like" principle; these polar protic solvents can hydrogen bond with the solute. |

| Dichloromethane (DCM) | Soluble | The molecule has sufficient nonpolar character to dissolve in this common organic solvent. |

| Hexanes | Insoluble | The molecule is too polar to dissolve in a completely nonpolar aliphatic solvent. |

Table 1: Predicted Qualitative Solubility of EHPC.

Experimental Workflow for Solubility Determination

A systematic approach is required to move from qualitative predictions to quantitative data. The following workflow, illustrated in the diagram below, ensures a comprehensive evaluation.

Diagram 1: Workflow for Comprehensive Solubility Analysis.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility, which is the most stable and relevant value for many applications.[5]

Causality: The extended equilibration time (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium between the dissolved and solid states. Constant agitation prevents the formation of concentration gradients.

Protocol:

-

Preparation: Add an excess amount of solid EHPC (e.g., 5-10 mg) to a series of 2 mL glass vials. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., deionized water, pH 4.0 buffer, pH 7.4 buffer, pH 9.0 buffer, methanol, etc.).

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for at least 24 hours. A 48-hour time point should also be analyzed to confirm that equilibrium has been reached.

-

Sample Preparation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration.

Protocol: pH-Solubility Profiling

This experiment is crucial for ionizable or potentially ionizable compounds and is a direct extension of the shake-flask method.[8][9]

Causality: By measuring solubility across a range of pH values, we can determine the pKa of the ionizable group (the enol) and understand how solubility will change in different physiological or formulation environments.

Protocol:

-

Buffer Preparation: Prepare a series of buffers covering a wide physiological and chemical range (e.g., pH 2, 4, 5, 6, 7, 7.4, 8, 9, 10).

-

Solubility Determination: Perform the Shake-Flask Method (Section 2.3) using each of these buffers as the solvent.

-

Data Plotting: Plot the determined solubility (on a log scale) against the pH of the buffer. The resulting curve will reveal the pH-dependent solubility behavior of EHPC.

Chemical Stability Assessment

Chemical stability is a critical quality attribute. Forced degradation (or stress testing) studies are performed to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][10][11] The goal is typically to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[12]

Predicted Degradation Pathways

The structure of EHPC suggests several potential degradation pathways that must be investigated experimentally.

Diagram 2: Predicted Degradation Pathways for EHPC.

Protocol: Forced Degradation Studies

A systematic forced degradation study involves exposing the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[13] A validated stability-indicating HPLC method is required for analysis.[14][15][16]

Self-Validation: Each stress condition must be run alongside a control sample (e.g., compound in the same solvent but without the stressor, kept at room temperature and protected from light) to differentiate stress-induced degradation from inherent instability in the solution.

Protocol:

-

Stock Solution: Prepare a 1 mg/mL stock solution of EHPC in a 50:50 mixture of acetonitrile and water.

-

Acid Hydrolysis:

-

Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

-

Time Points: Analyze samples at 2, 4, 8, and 24 hours.

-

Sample Prep: Before injection, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase.

-

Causality: Heating accelerates the reaction. Neutralization is critical to prevent ongoing degradation on the autosampler and to protect the HPLC column.[17][18] If no degradation is seen, a stronger acid (e.g., 1 M HCl) may be required.

-

-

Base Hydrolysis:

-

Condition: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

-

Time Points: Analyze samples at 1, 2, 4, and 8 hours.

-

Sample Prep: Before injection, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M HCl. Dilute with mobile phase.

-

Causality: Base-catalyzed ester hydrolysis (saponification) is typically much faster than acid hydrolysis and often does not require heating.[19]

-

-

Oxidative Degradation:

-

Condition: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

-

Time Points: Analyze samples at 2, 6, 12, and 24 hours.

-

Sample Prep: Dilute directly with mobile phase before injection.

-

Causality: The enol and enol ether moieties are susceptible to oxidation. Protecting from light ensures that observed degradation is due to oxidation, not photolysis.

-

-

Thermal Degradation:

-

Solid State: Place a thin layer of solid EHPC in a vial and heat in an oven at 80°C for 48 hours.

-

Solution State: Heat the stock solution at 60°C for 48 hours.

-

Sample Prep: For the solid, dissolve a known weight in solvent. For the solution, dilute with mobile phase.

-

Causality: This evaluates the intrinsic thermal stability of the molecule both in its crystal lattice and in solution.

-

-

Photostability:

-

Condition: Expose both solid EHPC and the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[20][21][22]

-

Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Sample Prep: Prepare solutions of the solid and dilute the stock solution as needed.

-

Causality: This study is essential to determine if the compound requires light-resistant packaging and handling procedures.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[15][23]

Causality: The primary goal is to achieve chromatographic separation (specificity) between the parent peak (EHPC) and all potential degradation products generated during forced degradation. This ensures that the parent peak is not overestimated due to co-eluting impurities.

General Development Workflow:

-

Column & Mobile Phase Screening: Start with a standard C18 column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, acetate) at different pH values.

-

Gradient Optimization: Develop a gradient elution method to separate compounds with a range of polarities.

-

Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies (Section 3.2). The ideal method will show the parent peak decreasing while new peaks (degradants) appear with good resolution from the parent and each other.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound under all stress conditions. This confirms that no degradants are co-eluting.

Conclusion and Forward Outlook

This guide presents a predictive assessment and a detailed experimental roadmap for characterizing the solubility and stability of this compound. While specific experimental data for this molecule is not currently widespread, the protocols outlined herein are based on established, robust scientific principles and regulatory expectations. By systematically executing these workflows, a researcher can generate a comprehensive physicochemical profile of EHPC. This data is indispensable for guiding its future development, whether in formulating a new therapeutic agent, optimizing a synthetic route, or establishing appropriate storage and handling conditions. The insights gained from these studies will form the bedrock of any subsequent research and development efforts.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (n.d.). Frontiers. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy - gmp-compliance.org. [Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). apicule. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. [Link]

-

Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]

-

hydrolysis of esters. (n.d.). Chemguide. [Link]

-

Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(6), 24-30. [Link]

-

Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Journal of the American Chemical Society, 142(1), 350-356. [Link]

-

Video: Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

What is a stability indicating method? (n.d.). AmbioPharm. [Link]

-

Stability Indicating HPLC Method Development –A Review. (n.d.). IJTSRD. [Link]

-

Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-

heterocyclic compound. (n.d.). Britannica. [Link]

-

Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

-

Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

-

The oxidation of enol ethers. (n.d.). Journal of the Chemical Society D - RSC Publishing. [Link]

-

Roy, S., et al. (2022). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. ACS Omega, 7(16), 14035-14045. [Link]

-

Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023, August 30). Open Access Journals. [Link]

-

Bodiwala, K. B., et al. (2024). Determination of pH-Solubility Profile and Development of Predictive Models for pH-Dependent Solubility of Atorvastatin Calcium. Current Pharmaceutical Analysis, 20(5). [Link]

-

Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC - NIH. [Link]

-

α-Hydroxylation of Enolates and Silyl Enol Ethers. (2004, April 15). Semantic Scholar. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). [Link]

-

Solubility of Organic Compounds. (2023, August 31). [Link]

-

Phase solubility analysis and pH solubility profile. (n.d.). Slideshare. [Link]

-

Properties of Esters. (2023, January 22). Chemistry LibreTexts. [Link]

-